molecular formula C10H6N2O B1437725 5-Hydroxyquinoline-2-carbonitrile CAS No. 586413-05-0

5-Hydroxyquinoline-2-carbonitrile

Cat. No.: B1437725
CAS No.: 586413-05-0
M. Wt: 170.17 g/mol
InChI Key: PBXWFTPUPUVGHW-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-2-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both hydroxyl and nitrile functional groups in this compound makes it a versatile compound with unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Hydroxyquinoline-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of quinoline derivatives. The compound can affect the levels of metabolites and influence the overall metabolic flux. For example, it may inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can affect cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

5-Hydroxyquinoline-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in various industrial processes.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential and used in various therapeutic applications.

    5-Carboxy-8-hydroxyquinoline: An effective broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases.

    Quinoline-2-carbonitrile: Shares structural similarities but lacks the hydroxyl group, affecting its chemical reactivity and biological activity.

Uniqueness: 5-Hydroxyquinoline-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

5-hydroxyquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXWFTPUPUVGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Typical procedure to prepare 2-cyanoquinoline from N-oxide: Preparation of 2-cyano-5-hydroxyl-2-quinoline: Trimethylsilyl cyanide (12.4 ml) was added into a solution of 5-hydroxyl-quinoline N-oxide (5 g) with triethylamine (13 ml) in MeCN. After the reaction was stirred at room temperature for 12 hours, solvents were removed under vaccum to provide a residue which was then partitioned between saturated NaHCO3 solution (100 ml) and EtOAc (100 ml). The aqueous solution was then extracted with EtOAc (2×100 ml). And the combined organic layer was dried over anhydrous MgSO4, filtered and concentrated to afford a crude product which purified by silica gel column chromatography to provide 5.3 g of 2-cyano-5-hydroxylquinoline. MS m/z: (M+H)+ calcd for C10H7N2O 171.06, found 171.03. HPLC retention time: 1.22 minutes (column I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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